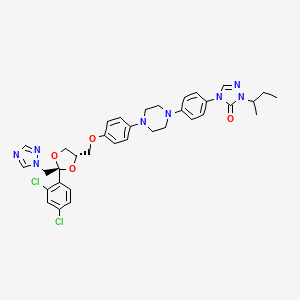
(2S,4S)-Itraconazole (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-Itraconazole (Mixture of Diastereomers) is a chiral compound used primarily as an antifungal agent. It is a stereoisomer of Itraconazole, which is known for its broad-spectrum antifungal activity. The compound is particularly effective against a variety of fungal infections, including those caused by dermatophytes, yeasts, and molds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Itraconazole involves several steps, including the formation of chiral centers. One common method is the use of chiral catalysts to induce stereoselectivity during the synthesis. The process typically involves the reaction of a triazole derivative with a chiral epoxide, followed by several purification steps to isolate the desired diastereomer.
Industrial Production Methods
Industrial production of (2S,4S)-Itraconazole often employs large-scale chiral separation techniques. These methods include preparative-scale chromatography and enantioselective liquid–liquid extraction. Crystallization-based methods are also used to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-Itraconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the triazole ring, affecting its antifungal activity.
Substitution: Substitution reactions can occur at the triazole ring or other functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include various metabolites and derivatives of (2S,4S)-Itraconazole, which may have different antifungal properties.
Wissenschaftliche Forschungsanwendungen
(2S,4S)-Itraconazole has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying chiral separation techniques and stereoselective synthesis.
Biology: Investigated for its effects on fungal cell membranes and its potential use in treating fungal infections.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating various fungal infections.
Industry: Employed in the development of new antifungal agents and formulations.
Wirkmechanismus
The mechanism of action of (2S,4S)-Itraconazole involves inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. By binding to the enzyme lanosterol 14α-demethylase, the compound disrupts the production of ergosterol, leading to increased membrane permeability and ultimately fungal cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ketoconazole: Another antifungal agent with a similar mechanism of action but different pharmacokinetic properties.
Fluconazole: Known for its high oral bioavailability and effectiveness against a broad range of fungal infections.
Voriconazole: A newer antifungal agent with enhanced activity against certain resistant fungal strains.
Uniqueness
(2S,4S)-Itraconazole is unique due to its specific stereochemistry, which can influence its binding affinity and selectivity for fungal enzymes. This stereoisomer may exhibit different pharmacological properties compared to its other diastereomers and enantiomers .
Eigenschaften
Molekularformel |
C35H38Cl2N8O4 |
|---|---|
Molekulargewicht |
705.6 g/mol |
IUPAC-Name |
2-butan-2-yl-4-[4-[4-[4-[[(2S,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35+/m0/s1 |
InChI-Schlüssel |
VHVPQPYKVGDNFY-PCMFMRNESA-N |
Isomerische SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Kanonische SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



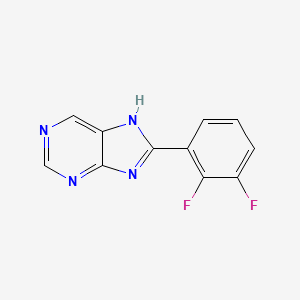
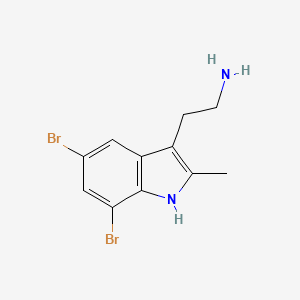
![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester](/img/structure/B12348409.png)
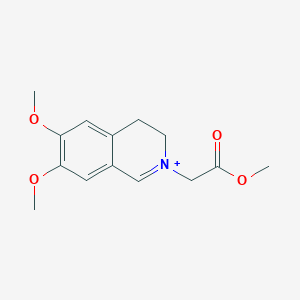

![[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol](/img/structure/B12348428.png)
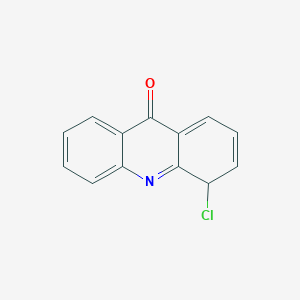
![(R)-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2]](/img/structure/B12348447.png)
![1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine](/img/structure/B12348459.png)
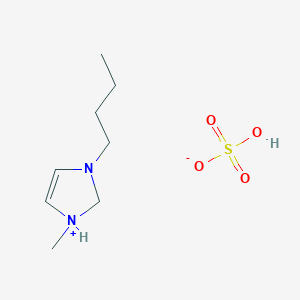

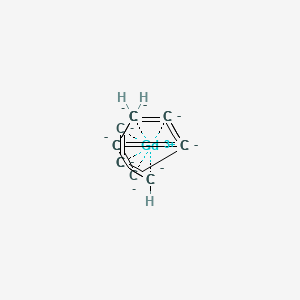
![Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12348482.png)
